molecular formula C22H19FN4O2 B2525381 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide CAS No. 1251579-88-0

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2525381
CAS No.: 1251579-88-0
M. Wt: 390.418
InChI Key: UYCRRUWMXCDPCH-UHFFFAOYSA-N
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Description

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core, an ethyl group, a phenyl group, and a fluorophenylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-d]pyrimidine core. This can be achieved through a condensation reaction between an aldehyde and an amine, followed by cyclization under acidic or basic conditions.

    Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions typically require the use of alkyl halides and aryl halides in the presence of a suitable base and a catalyst.

    Attachment of the Fluorophenylacetamide Moiety: The final step involves the coupling of the fluorophenylacetamide moiety to the pyrrolo[3,2-d]pyrimidine core. This can be achieved through an amide bond formation reaction using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can yield a wide variety of products, depending on the nature of the substituents.

Scientific Research Applications

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it of interest in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases. Its structure suggests it may interact with specific biological targets.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and triggering downstream signaling pathways.

    Protein-Protein Interactions: The compound may disrupt or stabilize protein-protein interactions, affecting cellular processes.

Comparison with Similar Compounds

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    Pyrrolopyrimidine Derivatives: These compounds share the pyrrolopyrimidine core but may have different substituents. They may exhibit similar biological activities but with varying potency and selectivity.

    Fluorophenylacetamide Derivatives: These compounds share the fluorophenylacetamide moiety but may have different core structures. They may have similar chemical properties but different biological activities.

    Ethyl and Phenyl Substituted Compounds: These compounds share the ethyl and phenyl substituents but may have different core structures. They may exhibit similar chemical reactivity but different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-26-14-24-20-16(15-8-4-3-5-9-15)12-27(21(20)22(26)29)13-19(28)25-18-11-7-6-10-17(18)23/h3-12,14H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCRRUWMXCDPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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